molecular formula C8H8Br2-2 B8753580 Ethenylbenzene dibromide

Ethenylbenzene dibromide

Cat. No. B8753580
M. Wt: 263.96 g/mol
InChI Key: YPFVPWQTXAOXBW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US06740253B2

Procedure details

To 1.818 g (17.456 mmol) of styrene dissolved in 5 ml of dichloromethane in 250 ml round bottom flask, 5 ml of 12 N hydrochloric acid and 10 ml of water were added. A mixture of (3.035 g, 29.47 mmol) NaBr and 0.879 g (5.819 mmol) of NaBrO3 dissolved in 20 ml water was added under stirring at room temperature over a period of 90 min. The organic layer was evaporated to get 39.3% of styrene dibromide, 60.6% styrene epoxide and 0.01% benzaldehyde.
Quantity
1.818 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.035 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaBrO3
Quantity
0.879 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
39.3%
Yield
60.6%
Yield
0.01%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[Na+].[Br-:11].[OH2:12]>ClCCl>[Br-:11].[Br-:11].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:1]1[O:12][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:2](=[O:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
1.818 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
3.035 g
Type
reactant
Smiles
[Na+].[Br-]
Name
NaBrO3
Quantity
0.879 g
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature over a period of 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
[Br-].[Br-].C=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39.3%
Name
Type
product
Smiles
C1C(O1)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60.6%
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.01%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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